molecular formula C10H16O B13470216 3,3-Dicyclopropylcyclobutan-1-ol

3,3-Dicyclopropylcyclobutan-1-ol

Cat. No.: B13470216
M. Wt: 152.23 g/mol
InChI Key: LBVHMVKEMKEJCA-UHFFFAOYSA-N
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Description

3,3-Dicyclopropylcyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with two cyclopropyl groups and a hydroxyl group. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The unique structure of this compound imparts interesting chemical properties and reactivity, making it a subject of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclopropanation of alkenes using carbenes or carbenoids, such as the Simmons-Smith reaction, which involves the reaction of an alkene with a zinc-copper couple and diiodomethane . The cyclopropyl groups can be introduced through the reaction of cyclopropylcarbinyl derivatives with appropriate reagents.

Industrial Production Methods

Industrial production of 3,3-Dicyclopropylcyclobutan-1-ol may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dicyclopropylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of alkyl halides or other substituted derivatives

Scientific Research Applications

3,3-Dicyclopropylcyclobutan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with cyclopropyl and cyclobutane rings.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dicyclopropylcyclobutan-1-ol involves its interaction with molecular targets through its hydroxyl group and cyclopropyl rings. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyclopropyl rings can interact with hydrophobic regions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylcyclobutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Cyclobutanol: Contains a hydroxyl group but lacks the cyclopropyl substituents, resulting in different reactivity and properties.

    Cyclopropylmethanol: Contains a cyclopropyl group and a hydroxyl group but lacks the cyclobutane ring.

Uniqueness

3,3-Dicyclopropylcyclobutan-1-ol is unique due to the presence of both cyclopropyl groups and a hydroxyl group on a cyclobutane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3,3-dicyclopropylcyclobutan-1-ol

InChI

InChI=1S/C10H16O/c11-9-5-10(6-9,7-1-2-7)8-3-4-8/h7-9,11H,1-6H2

InChI Key

LBVHMVKEMKEJCA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC(C2)O)C3CC3

Origin of Product

United States

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